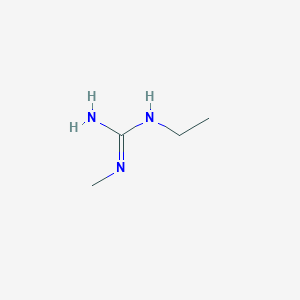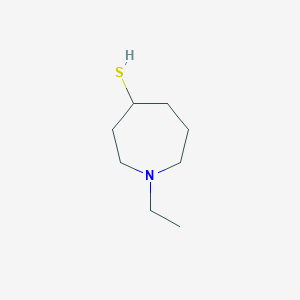![molecular formula C10H16N2O B13272801 1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13272801.png)
1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol is a chemical compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol typically involves the reaction of 2-aminopyridine with a suitable alkylating agent under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridines, where the reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient synthetic route.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various halogenated derivatives.
Scientific Research Applications
1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
2-(Pyridin-2-yl)ethanol: A similar compound with a hydroxyl group attached to the ethyl chain.
N-(Pyridin-2-yl)amides: Compounds with an amide linkage instead of an amino group.
3-(Pyridin-2-yl)propan-1-ol: A compound with a different position of the hydroxyl group on the propanol chain.
Uniqueness: 1-{[1-(Pyridin-2-yl)ethyl]amino}propan-2-ol is unique due to its specific structure, which combines a pyridine ring with an ethylamino group and a propanol moiety. This unique combination allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(1-pyridin-2-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-8(13)7-12-9(2)10-5-3-4-6-11-10/h3-6,8-9,12-13H,7H2,1-2H3 |
InChI Key |
GZVVSXLMMMQDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272729.png)
![1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13272736.png)
![4-Chloro-2-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272737.png)
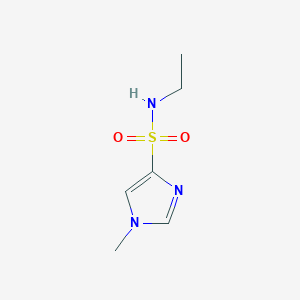
amine](/img/structure/B13272758.png)
amine](/img/structure/B13272763.png)
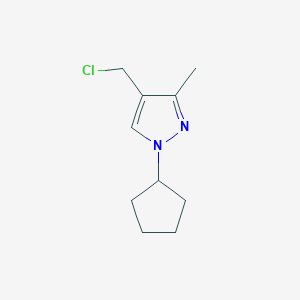
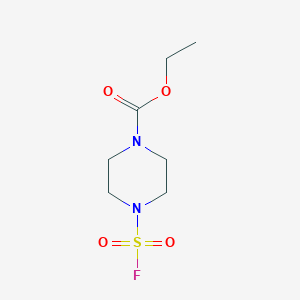
![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)


